molecular formula C12H15N B14499427 2,4,4-Trimethyl-3,4-dihydroquinoline CAS No. 63177-93-5

2,4,4-Trimethyl-3,4-dihydroquinoline

Cat. No.: B14499427
CAS No.: 63177-93-5
M. Wt: 173.25 g/mol
InChI Key: MJETWKCGZXNUCV-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-3,4-dihydroquinoline is an organic compound with the molecular formula C12H15N. It belongs to the class of dihydroquinolines, which are hydrogenated derivatives of quinoline. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-3,4-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs micro-meso-macroporous zeolite H-Y-MMM as the catalyst, with the reaction carried out at temperatures ranging from 60°C to 230°C and a catalyst concentration of 5-20% over a reaction time of 6-23 hours . Another method involves the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst .

Industrial Production Methods

Industrial production of this compound often utilizes the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method, although effective, requires careful control of reaction conditions due to the exothermic nature of the process.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-3,4-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various metal catalysts. The conditions typically involve moderate to high temperatures and controlled environments to ensure the desired product yield.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and aryl-substituted dihydroquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-3,4-dihydroquinoline involves its interaction with molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals. The compound’s antibacterial and antidiabetic effects are attributed to its ability to interfere with bacterial cell wall synthesis and glucose metabolism, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4-Trimethyl-3,4-dihydroquinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

63177-93-5

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,4,4-trimethyl-3H-quinoline

InChI

InChI=1S/C12H15N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7H,8H2,1-3H3

InChI Key

MJETWKCGZXNUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(C1)(C)C

Origin of Product

United States

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